[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide
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Overview
Description
[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide is a chemical compound with the molecular formula C5H7N5S It is a derivative of triazine, a class of nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-6-(methylsulfanyl)-1,3,5-triazine with cyanamide in the presence of a suitable catalyst . The reaction is typically carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The amino and cyanamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring.
Scientific Research Applications
Chemistry
In chemistry, [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines .
Medicine
The compound’s potential as a therapeutic agent is being explored, particularly in the development of new drugs targeting specific molecular pathways involved in cancer and other diseases .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
Mechanism of Action
The mechanism of action of [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide involves its interaction with specific molecular targets. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis through the inhibition of key signaling pathways . The compound’s ability to interfere with DNA synthesis and repair mechanisms contributes to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets [4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and biological activity
Properties
CAS No. |
32827-09-1 |
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Molecular Formula |
C5H6N6S |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
(4-amino-6-methylsulfanyl-1,3,5-triazin-2-yl)cyanamide |
InChI |
InChI=1S/C5H6N6S/c1-12-5-10-3(7)9-4(11-5)8-2-6/h1H3,(H3,7,8,9,10,11) |
InChI Key |
XEWAMINSYWZTPL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC(=N1)NC#N)N |
Origin of Product |
United States |
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